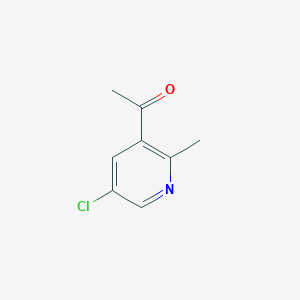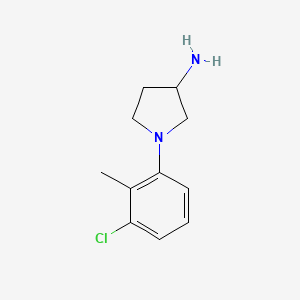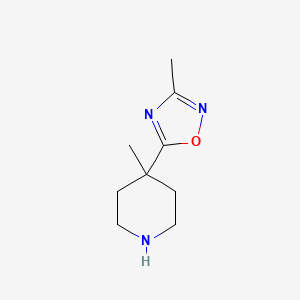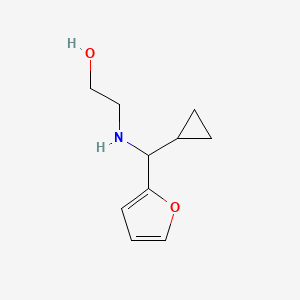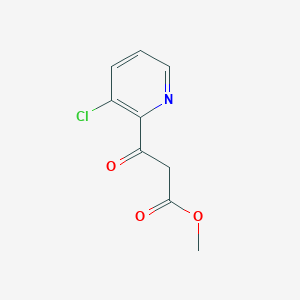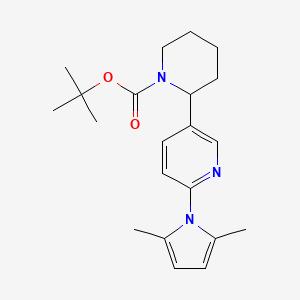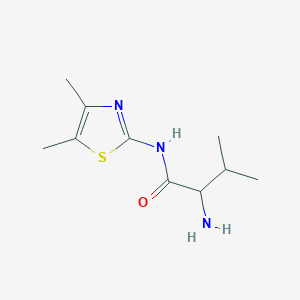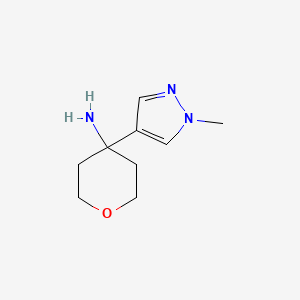
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and quinoline derivatives.
Cyclization: The cyclization of the intermediate compounds is carried out under acidic or basic conditions to form the quinoline ring.
Oxidation: The oxidation of the quinoline ring to introduce the keto group at the 4th position is performed using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted quinolines, and various functionalized quinolone compounds.
科学的研究の応用
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to bacterial DNA gyrase inhibition, contributing to the development of new antibacterial agents.
Medicine: Its derivatives are explored for their potential as antibacterial, antiviral, and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and growth. This mechanism is similar to other fluoroquinolone antibiotics, making it effective against a broad spectrum of bacterial pathogens.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with similar structural features.
Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique physicochemical properties and enhances its potential as a versatile intermediate in synthetic chemistry. Its ability to undergo diverse chemical reactions makes it a valuable compound for the development of new pharmaceuticals and specialty chemicals.
特性
分子式 |
C11H8FNO3 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
7-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) |
InChIキー |
PJGJXFHSFBUKTI-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



